2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Description
Properties
IUPAC Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c1-9-7-12(14(15,16)17)20(19-9)13-18-11(8-21-13)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUKZGUNCDXTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394349 | |
| Record name | Thiazole, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141177-76-6 | |
| Record name | Thiazole, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 4-phenyl-1,3-thiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution, particularly at the C2 and C4 positions. For example:
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Reaction with phenacyl bromides : Cyclocondensation of thiazole derivatives with phenacyl bromides in ethanol yields substituted thiazolo-pyrazole hybrids. A study synthesized 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles via this method, achieving yields of 62–85% under reflux conditions .
| Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Thiazole derivative | Phenacyl bromide, ethanol, reflux | 2-(5-Aryl-1-phenyl-pyrazol-3-yl)-thiazole | 62–85 |
Electrophilic Aromatic Substitution
The phenyl group at C4 participates in electrophilic substitution. Nitration and halogenation reactions are common:
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Nitration : Treatment with nitric acid/sulfuric acid introduces nitro groups at the para position of the phenyl ring, forming derivatives like 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole .
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Chlorination : Reaction with Cl₂/FeCl₃ substitutes the phenyl ring with chlorine, enhancing biological activity .
Cross-Coupling Reactions
The trifluoromethylpyrazole moiety facilitates palladium-catalyzed cross-coupling:
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Suzuki-Miyaura coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ inserts aryl groups at the thiazole’s C5 position.
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Buchwald-Hartwig amination : Introduces amino groups via Pd-mediated coupling, useful for modifying pharmacological properties.
Hydrolysis of Amide Derivatives
Carboxamide derivatives of this compound undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding carboxylic acids .
-
Basic hydrolysis : NaOH/ethanol produces sodium carboxylates, which are precursors for further derivatization .
Reduction of Nitro Groups
The nitro group on the phenyl ring is reduced to an amine using H₂/Pd-C or SnCl₂/HCl, forming 4-aminophenyl derivatives. These intermediates are critical for synthesizing bioactive molecules .
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems. For example:
-
Reaction with aryl nitrile oxides produces thiazolo-isoxazole hybrids, expanding structural diversity.
Mannich Reactions
The NH group in pyrazole undergoes Mannich reactions with formaldehyde and secondary amines (e.g., morpholine), generating aminomethylated derivatives . This modification enhances solubility and bioactivity .
| Reactants | Conditions | Product | Application |
|---|---|---|---|
| Compound + HCHO + morpholine | DMF, ice bath, 2 hrs stirring | Morpholinomethyl-pyrazole-thiazole | Anticancer agents |
Oxidation and Reduction
-
Oxidation : Thiazole’s sulfur atom is oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA, altering electronic properties .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is less common due to stability concerns .
Metal Coordination
The nitrogen atoms in pyrazole and thiazole act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit enhanced antimicrobial and antitumor activities .
Key Structural Insights from Spectroscopy
Scientific Research Applications
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is structurally analogous to several derivatives with variations in the aryl substituents on the thiazole and pyrazole rings. Key comparisons include:
Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electron deficiency compared to methyl or halogen substituents (e.g., 4-bromo or 4-chloro analogs in ). This impacts reactivity in nucleophilic aromatic substitution and binding affinity in enzyme interactions .
Biological Activity :
- Compounds with acetamide-triazole-benzodiazole motifs () show antimicrobial activity, suggesting that the thiazole-pyrazole scaffold can be tailored for therapeutic applications. The trifluoromethyl group may enhance membrane permeability compared to halogenated derivatives .
- Halogenated analogs (e.g., 4-bromo or 4-fluoro in ) exhibit distinct intermolecular interactions (C–Br···π, C–H···S), which could influence bioavailability and crystallinity .
Physical and Crystallographic Properties :
- The target compound’s planar conformation (except for the trifluoromethyl group) is similar to isostructural derivatives (). Crystal packing in bromo/chloro analogs involves halogen bonding, whereas the trifluoromethyl group may engage in weaker C–F···π interactions .
- Solubility varies significantly: the carboxylic acid derivative (CAS: 959582-07-1) has higher aqueous solubility than the parent compound, highlighting the impact of polar functional groups .
Synthetic Flexibility :
- The pyrazole-thiazole core allows modular substitution. For example, hydrazone derivatives () and triazole-thiol hybrids () demonstrate the scaffold’s versatility in forming stable metal complexes or enzyme inhibitors.
Therapeutic Potential
- Antimicrobial Applications : Chloro and bromo derivatives (e.g., ) show activity against bacterial strains, but the trifluoromethyl group may reduce toxicity while maintaining efficacy .
- Enzyme Inhibition : Hydrazone-thiazole derivatives () inhibit HIV-1 reverse transcriptase, suggesting the target compound could be optimized for antiviral activity by introducing nitro or methoxy groups .
Biological Activity
The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C17H15F3N4S
- Molecular Weight : 396.39 g/mol
- CAS Number : 955976-77-9
Synthesis
Various synthetic pathways have been explored to obtain this compound, typically involving the cyclocondensation of thiazole and pyrazole derivatives. Recent studies have synthesized a series of related compounds, evaluating their biological activities through various screening methods.
Biological Activity Overview
The biological activities of this compound include:
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Proteus mirabilis
In vitro tests demonstrated that certain derivatives showed zones of inhibition comparable to standard antibiotics. For instance, compounds with specific substitutions at the phenyl group exhibited enhanced activity against these pathogens .
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation . The structure–activity relationship studies suggest that modifications at specific positions can enhance efficacy against different cancer types.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of thiazole and pyrazole derivatives. Compounds derived from this scaffold demonstrated significant inhibition of inflammatory markers in cellular assays, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 1: Summary of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
Pyrazole-thiazole coupling : Reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole precursor (e.g., 4-phenyl-1,3-thiazole-2-amine) under nucleophilic substitution conditions. Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity .
Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while elevated temperatures (50–80°C) accelerate reaction rates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity. Validate purity via HPLC or melting point analysis .
Key Data from Evidence:
- Example: A similar triazole-thiazole hybrid (compound 9c ) achieved 61% yield via Cu-catalyzed click chemistry in THF/H₂O at 50°C .
- Melting points and NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm structural fidelity .
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Use a multi-technique approach:
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to pyrazole (δ 6.5–7.0 ppm) and thiazole (δ 2.5–3.0 ppm for methyl groups) moieties. Discrepancies in splitting patterns may indicate steric hindrance or impurities .
- IR : Confirm C-F stretches (1000–1100 cm⁻¹) and thiazole C=N (1650 cm⁻¹) .
Elemental Analysis : Compare experimental vs. calculated C/H/N/F percentages (e.g., deviation <0.3% indicates high purity) .
X-ray crystallography : Resolve bond angles (e.g., C3–N2–C4 = 109.5°) and confirm trifluoromethyl group orientation .
Data Contradiction Example:
- Inconsistent NMR shifts for thiazole protons across studies may arise from solvent polarity or crystallographic packing effects. Cross-validate with X-ray data .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s reactivity and binding affinity in biological systems?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding (pyrazole N–H) and hydrophobic contacts (trifluoromethyl-phenyl groups) .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. High electrophilicity (ΔE ≈ 4.5 eV) suggests reactivity toward nucleophiles .
MD Simulations : Assess stability in aqueous or lipid membranes (e.g., RMSD <2 Å over 100 ns indicates conformational rigidity) .
Case Study:
- Compound 9c showed strong binding to α-glucosidase (ΔG = −8.2 kcal/mol) via π-π stacking with Tyr72 .
Q. Q4. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
Methodological Answer:
Systematic Variability Analysis :
- Synthetic batches : Compare NMR of batches synthesized under varying conditions (e.g., solvent, catalyst) to identify artifacts .
- Bioassays : Use standardized protocols (e.g., IC₅₀ measurements with controls for enzyme lot variability) .
Meta-Analysis : Aggregate data from multiple studies (e.g., QSAR models) to identify outliers. For example, discrepancies in IC₅₀ values may correlate with assay pH or temperature .
Advanced Characterization : Employ high-resolution MS/MS or solid-state NMR to detect trace impurities or polymorphs .
Example:
- Conflicting α-glucosidase inhibition data (IC₅₀ = 2–10 µM) were resolved by normalizing to reference inhibitor acarbose and controlling for DMSO solvent effects .
Q. Q5. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
Methodological Answer:
Electron-Withdrawing Effects :
- Hammett constants (σₚ) : The CF₃ group (σₚ = 0.54) increases thiazole ring electrophilicity, enhancing reactivity in SNAr reactions .
- NMR Chemical Shifts : Deshield adjacent protons (e.g., thiazole C–H δ increases by 0.2–0.5 ppm) .
Steric Considerations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
